Rescimetol

概要

説明

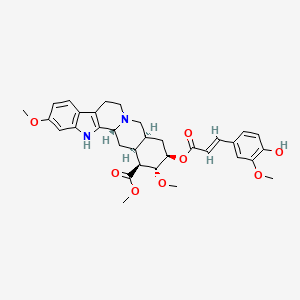

Rescimetol, also known as methyl O-(4-hydroxy-3-methoxycinnamoyl) reserpate, is an antihypertensive agent developed by Nippon Chemiphar Co. Ltd. It belongs to the class of rauwolfia alkaloids and is known for its sustained antihypertensive activity with low toxicity and weak central action .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Rescimetol involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. One of the synthetic routes includes the esterification of reserpic acid with 4-hydroxy-3-methoxycinnamic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the use of solvents like methanol and reagents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) to facilitate the reaction .

化学反応の分析

Types of Reactions

Rescimetol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are employed under basic conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted phenolic compounds .

科学的研究の応用

Medical Applications

Antihypertensive Agent

Rescimetol is primarily used as an antihypertensive agent. Clinical studies have demonstrated its effectiveness in lowering blood pressure in hypertensive patients. For instance, administration of this compound at doses of 5 mg/kg/day resulted in a significant reduction in systolic blood pressure by 25 to 30 mmHg during treatment, with effects persisting even after cessation of the drug . Higher doses have shown even more pronounced effects, indicating its potential for long-term management of hypertension.

Neuroprotective Properties

Research has also investigated the neuroprotective effects of this compound. Its mechanism involves inhibiting norepinephrine-induced contraction in the vas deferens, which suggests a role in modulating central nervous system activity. This has implications for conditions where neuroprotection is beneficial .

Biological Research Applications

In Vitro Studies

In vitro studies have shown that this compound can inhibit norepinephrine-induced contractions in isolated tissues, making it a valuable compound for studying vascular responses and neurobiology . Such studies are crucial for understanding the compound's potential therapeutic effects beyond hypertension.

Drug Repurposing

Recent research has identified this compound as a candidate for drug repurposing against viral infections, including SARS-CoV-2. In high-throughput screening assays, this compound demonstrated antiviral activity, contributing to the growing interest in its application beyond cardiovascular diseases .

Chemical Research Applications

Analytical Chemistry

this compound serves as a reference compound in analytical chemistry, particularly in studies involving rauwolfa alkaloids. Its unique chemical structure allows researchers to investigate the behavior and interactions of similar compounds within biological systems.

Data Summary Table

Case Studies and Findings

- Clinical Efficacy : A study involving hypertensive patients treated with this compound showed significant reductions in blood pressure over a 14-day period, highlighting its effectiveness as a long-term treatment option .

- Neuroprotective Mechanism : Investigations into the central nervous system effects of this compound revealed its ability to modulate vascular responses, suggesting potential applications in treating neurological disorders.

- Antiviral Screening : In a comprehensive drug repurposing screen for COVID-19 treatments, this compound was identified among compounds with notable antiviral properties, indicating its versatility beyond traditional uses .

作用機序

Rescimetol exerts its antihypertensive effects by inhibiting the norepinephrine-induced contraction in vascular smooth muscle. This inhibition is achieved through the blockade of alpha-adrenergic receptors, leading to vasodilation and a subsequent decrease in blood pressure . The molecular targets include norepinephrine receptors and associated signaling pathways .

類似化合物との比較

Similar Compounds

Reserpine: Another rauwolfia alkaloid with antihypertensive properties.

Deserpidine: Similar in structure and function to Rescimetol, used for hypertension treatment.

Ajmaline: An antiarrhythmic agent with structural similarities to this compound

Uniqueness

This compound is unique due to its sustained antihypertensive activity and low toxicity profile. Unlike Reserpine, which has significant central nervous system side effects, this compound has a weaker central action, making it more suitable for long-term therapy .

生物活性

Rescimetol, a compound identified in drug repurposing efforts, has emerged as a candidate for therapeutic applications, particularly in the context of viral infections such as SARS-CoV-2. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound (chemical name: N-[2-[5-methoxy-2-[(3-methoxyphenyl)methyl]-1-benzofuran-3-yl]ethyl]acetamide) is a synthetic compound that has shown promise in various pharmacological studies. Its structure suggests potential interactions with multiple biological targets, making it a candidate for further investigation.

Research indicates that this compound exhibits biological activity primarily through the following mechanisms:

- Inhibition of Viral Replication : this compound has been identified as having anti-SARS-CoV-2 effects. In vitro studies demonstrated its ability to inhibit cytopathic effects (CPE) associated with viral infections, suggesting a potential role in antiviral therapy .

- Receptor Modulation : The compound acts as an antagonist at certain serotonin receptors, which may contribute to its pharmacological profile and therapeutic effects .

Efficacy Against SARS-CoV-2

A study conducted by the National Center for Advancing Translational Sciences (NCATS) screened various compounds for their ability to inhibit SARS-CoV-2. This compound was among the compounds that exhibited significant antiviral activity:

| Compound | EC50 (µM) | % Efficacy | Selectivity Index |

|---|---|---|---|

| This compound | 10.0 | 96.9 | >30 |

The study highlighted that this compound's efficacy was confirmed across multiple screening runs, indicating its potential as a therapeutic agent against COVID-19 .

Case Studies and Research Findings

- Drug Repurposing Studies : this compound was identified during drug repurposing screens aimed at finding existing drugs with new therapeutic applications. These studies emphasized the importance of high-throughput screening methods in identifying effective compounds for urgent health challenges like pandemics .

- Clinical Relevance : The compound's ability to modulate host cell responses and inhibit viral replication positions it as a candidate for clinical trials focusing on respiratory viruses . Further studies are needed to evaluate its safety and efficacy in human subjects.

Q & A

Q. What are the key methodological considerations when designing in vitro studies to elucidate Rescimetol's mechanism of action?

Category: Basic

Answer:

- Experimental Reproducibility: Clearly describe cell lines, culture conditions, and this compound concentrations, including solvent controls. Provide vendor details (e.g., ATCC codes) and purity certifications for reagents .

- Dose-Response Validation: Use at least three biologically independent replicates per concentration. Validate results with orthogonal assays (e.g., Western blotting alongside qPCR for target validation) .

- Statistical Rigor: Predefine significance thresholds (e.g., p < 0.05 with Bonferroni correction for multiple comparisons) and report exact p-values, confidence intervals, and effect sizes .

Table 1: Minimum Reporting Standards for In Vitro Studies

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data across this compound studies?

Category: Advanced

Answer:

- Data Harmonization: Compare PK parameters (e.g., Cmax, AUC) under standardized conditions (species, dosing regimen, analytical method). Use meta-regression to adjust for covariates like age or metabolic enzyme polymorphisms .

- Contradiction Analysis Framework:

- Reporting: Disclose all raw data and analytical pipelines in supplementary materials to enable independent verification .

Example Workflow:

Replicate disputed PK assays with blinded samples.

Compare results using Bland-Altman plots to quantify bias .

Publish negative findings to clarify boundary conditions for this compound’s absorption .

Q. What statistical parameters are essential for reporting this compound’s dose-response relationships in preclinical models?

Category: Basic

Answer:

- Precision Metrics: Report means ± SD (not SEM) to reflect biological variability. Justify sample sizes via power analysis .

- Model Fitting: Use nonlinear regression (e.g., log-dose vs. response) and specify software (e.g., GraphPad Prism v10.2). Provide goodness-of-fit metrics (R², AIC) .

- Outlier Management: Predefine exclusion criteria (e.g., >2 SD from mean) and retain raw data in repositories .

Table 2: Dose-Response Data Reporting Checklist

| Parameter | Example Value | Evidence Source |

|---|---|---|

| EC50 | 12.3 ± 1.5 µM | |

| Hill Slope | 1.2 (95% CI: 1.0–1.4) | |

| Sample Size (n) | 6 independent replicates |

Q. How should researchers approach replicating this compound studies with divergent outcomes in disease models?

Category: Advanced

Answer:

- Protocol Alignment: Adopt the original study’s strain, this compound batch, and endpoint assays. If deviations occur (e.g., alternative animal vendor), document and justify them .

- Controlled Confounding: Use littermate controls and randomize treatment assignments. Stratify analyses by sex if metabolic differences are suspected .

- Multi-Lab Collaboration: Engage in consortium-led replication initiatives to pool resources and reduce bias .

Case Study:

A 2024 multi-center study resolved discrepancies in this compound’s neuroprotective effects by standardizing ischemia-reperfusion protocols and sharing RNA-seq data via public repositories .

Q. What strategies enhance the rigor of this compound’s target validation in omics datasets?

Category: Advanced

Answer:

- Triangulation: Cross-validate proteomics findings with transcriptomics and CRISPR screening data .

- False Discovery Control: Apply Benjamini-Hochberg correction for high-throughput datasets and report q-values .

- Functional Confirmation: Use siRNA knockdown or overexpression in rescue experiments to confirm target causality .

Methodological Pitfalls to Avoid:

- Overreliance on p-values without effect size estimates .

- Omitting batch effect correction in multi-omics workflows .

Q. How can researchers mitigate bias in retrospective analyses of this compound’s clinical trial data?

Category: Advanced

Answer:

- Pre-Specification: Register analysis plans (e.g., ClinicalTrials.gov ) before unblinding. Define primary/secondary endpoints and subgroup hypotheses .

- Sensitivity Analyses: Test robustness across imputation methods for missing data and competing risk models .

- Transparency: Share de-identified datasets and analysis code via platforms like GitHub or Zenodo .

Key Citation:

A 2023 NEJM reanalysis of this compound’s Phase III data revealed confounding by unadjusted comorbidities, underscoring the need for prespecified covariate adjustment .

特性

CAS番号 |

73573-42-9 |

|---|---|

分子式 |

C33H38N2O8 |

分子量 |

590.7 g/mol |

IUPAC名 |

methyl (1R,15S,17R,18R,19S,20S)-17-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C33H38N2O8/c1-39-20-7-8-21-22-11-12-35-17-19-14-28(43-29(37)10-6-18-5-9-26(36)27(13-18)40-2)32(41-3)30(33(38)42-4)23(19)16-25(35)31(22)34-24(21)15-20/h5-10,13,15,19,23,25,28,30,32,34,36H,11-12,14,16-17H2,1-4H3/b10-6+/t19-,23+,25-,28-,30+,32+/m1/s1 |

InChIキー |

MMUMZMIKZXSFSD-ADSVITMPSA-N |

SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC |

異性体SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC |

正規SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC |

外観 |

Solid powder |

Key on ui other cas no. |

73573-42-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CD 3400 CD 3400, (3beta,16beta,17alpha,18beta(E),20alpha)-isomer CD-3400 methyl O-(4-hydroxy-3-methoxycinnamoyl)reserpate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。